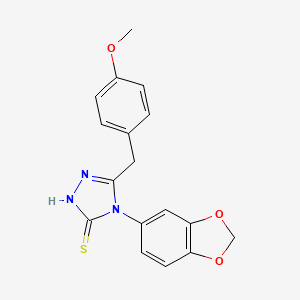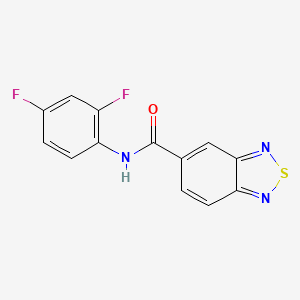![molecular formula C20H20FN3O2S B14942369 5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14942369.png)
5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-ETHOXYPROPYL)-4-(4-FLUOROPHENYL)-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a synthetic organic compound that belongs to the class of pyrrolopyrazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ETHOXYPROPYL)-4-(4-FLUOROPHENYL)-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. The starting materials might include ethoxypropylamine, 4-fluorobenzaldehyde, and 2-thiophenecarboxylic acid. The synthesis could involve:
Condensation Reactions: Combining the starting materials under acidic or basic conditions.
Cyclization: Formation of the pyrrolopyrazole ring through intramolecular cyclization.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:
Scaling Up: Adjusting the quantities of reagents and solvents.
Process Optimization: Fine-tuning temperature, pressure, and reaction time.
Automation: Utilizing automated reactors and continuous flow systems for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thiophene ring is involved.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrrolopyrazoles are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its activity against specific biological targets.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic effects. It could be a candidate for drug development, particularly if it shows activity against diseases like cancer or inflammation.
Industry
Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
相似化合物的比较
Similar Compounds
Pyrrolopyrazole Derivatives: Other compounds in this class might include variations with different substituents on the pyrrole or pyrazole rings.
Fluorophenyl Compounds: Compounds with a fluorophenyl group might share similar chemical properties and reactivity.
Uniqueness
What sets 5-(3-ETHOXYPROPYL)-4-(4-FLUOROPHENYL)-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE apart is its specific combination of functional groups and ring structures, which could confer unique biological activities and chemical reactivity.
属性
分子式 |
C20H20FN3O2S |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H20FN3O2S/c1-2-26-11-4-10-24-19(13-6-8-14(21)9-7-13)16-17(15-5-3-12-27-15)22-23-18(16)20(24)25/h3,5-9,12,19H,2,4,10-11H2,1H3,(H,22,23) |
InChI 键 |
QQBVCQFTILETBG-UHFFFAOYSA-N |
规范 SMILES |
CCOCCCN1C(C2=C(NN=C2C1=O)C3=CC=CS3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methylphenyl)methanone](/img/structure/B14942292.png)

![[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B14942296.png)
![1-(furan-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14942305.png)

![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14942317.png)

![4-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14942332.png)
![Ethyl 4-{[(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate](/img/structure/B14942339.png)
![3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B14942346.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B14942355.png)
![2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B14942356.png)
![8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942363.png)
![1-(4-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B14942373.png)
